2-Piperazin-1-yl-benzooxazole
Overview
Description
2-Piperazin-1-yl-benzooxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.
Mode of Action
The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .
Pharmacokinetics
The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in proteomics research .
Cellular Effects
It is known that this compound is used in proteomics research .
Molecular Mechanism
It is known that this compound is used in proteomics research .
Temporal Effects in Laboratory Settings
It is known that this compound is used in proteomics research .
Dosage Effects in Animal Models
It is known that this compound is used in proteomics research .
Metabolic Pathways
It is known that this compound is used in proteomics research .
Transport and Distribution
It is known that this compound is used in proteomics research .
Subcellular Localization
It is known that this compound is used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazin-1-yl-benzooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring fused with the piperazine moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazin-1-yl-benzooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various alkyl or acyl derivatives .
Scientific Research Applications
2-Piperazin-1-yl-benzooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Piperazin-1-yl-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-Piperazin-1-yl-benzimidazole: Contains a benzimidazole ring.
2-Piperazin-1-yl-pyridine: Contains a pyridine ring.
Uniqueness: 2-Piperazin-1-yl-benzooxazole is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHIJZYKGDCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349447 | |
Record name | 2-Piperazin-1-yl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111628-39-8 | |
Record name | 2-Piperazin-1-yl-benzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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